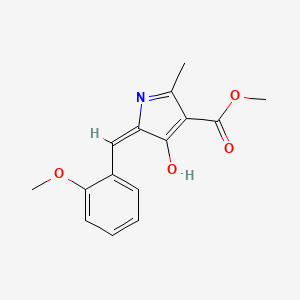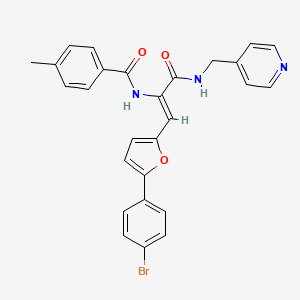![molecular formula C21H25N5O3S2 B11621612 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「9-メチル-3-[(Z)-(3-メチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-{[3-(モルホリン-4-イル)プロピル]アミノ}-4H-ピリド[1,2-a]ピリミジン-4-オン」は、様々な科学分野で潜在的な用途を持つ複雑な有機分子です。
準備方法
合成経路と反応条件
この化合物の合成は、通常、ピリド[1,2-a]ピリミジン-4-オンコアの形成、続いてチアゾリジン-5-イリデンとモルホリン-4-イルプロピル基の導入を含む複数ステップで実施されます。これらの反応で一般的に使用される試薬と条件には以下が含まれます。
ピリド[1,2-a]ピリミジン-4-オンコアの形成: このステップには、適切なピリジンとピリミジンの誘導体を酸性または塩基性条件下で縮合させることが含まれます。
チアゾリジン-5-イリデン基の導入: このステップには、コア構造とチアゾリジノン誘導体を穏やかな加熱下で反応させることが含まれます。
モルホリン-4-イルプロピル基の付加: このステップには、モルホリンと適切なアルキル化剤を用いた求核置換反応が含まれます。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために合成経路の最適化を必要とする可能性があります。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、結晶化やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
この化合物は、以下を含む様々な種類の化学反応を受けることができます。
酸化: チオキソ基は、適切な条件下で酸化されやすく、スルホキシドまたはスルホンを形成します。
還元: カルボニル基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元されます。
置換: アミノ基とチアゾリジン-5-イリデン基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。
置換: ハロアルカンやアシルクロリドなどの試薬。
生成される主な生成物
酸化: スルホキシドまたはスルホンの形成。
還元: アルコールの形成。
置換: 様々な官能基を持つ置換誘導体の形成。
科学研究での応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路と相互作用を研究するためのプローブとして。
医学: 疾患の治療のための潜在的な治療薬として。
産業: 特殊化学品の製造のための前駆体として。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals.
作用機序
この化合物が効果を発揮するメカニズムには、特定の分子標的と経路との相互作用が含まれます。たとえば、酵素または受容体に結合し、その活性を調節し、下流効果につながる可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なります。
類似する化合物との比較
類似する化合物
4-(9-メチル-3,9-ジアザスピロ[5.5]ウンデク-3-イル)ベンゼンアミン: 類似の官能基を持つ構造的に関連する化合物。
他のピリド[1,2-a]ピリミジン-4-オン誘導体: コア構造上の置換基が異なる化合物。
独自性
この化合物の独自性は、官能基と構造的特徴の特定の組み合わせにあり、これにより、類似する化合物と比べて独自の特性と用途が得られる可能性があります。
類似化合物との比較
Similar Compounds
4-(9-Methyl-3,9-diazaspiro[5.5]undec-3-yl)benzenamine: A structurally related compound with similar functional groups.
Other pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with variations in the substituents on the core structure.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications compared to similar compounds.
特性
分子式 |
C21H25N5O3S2 |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
(5Z)-3-methyl-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25N5O3S2/c1-14-5-3-8-26-18(14)23-17(22-6-4-7-25-9-11-29-12-10-25)15(19(26)27)13-16-20(28)24(2)21(30)31-16/h3,5,8,13,22H,4,6-7,9-12H2,1-2H3/b16-13- |
InChIキー |
IYDDHRIMUURVAT-SSZFMOIBSA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCCN4CCOCC4 |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11621542.png)
![6-iodo-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621547.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)

![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
![Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11621588.png)


![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621605.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
